4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 4-position and an amino group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently unknown
Biochemical Pathways
Without knowledge of the primary targets, it’s challenging to summarize the biochemical pathways affected by this compound . Future studies should focus on identifying these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their catalytic activities. Additionally, this compound interacts with proteins involved in DNA repair and replication, influencing the stability and integrity of genetic material .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are essential for cell growth, differentiation, and survival. The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, the compound has been found to inhibit certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term effects include alterations in cell cycle progression and apoptosis, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with nuclear transport proteins can influence its access to nuclear targets, thereby modulating gene expression and DNA repair processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and chromatin-associated proteins, or to the mitochondria, where it can influence metabolic processes and apoptosis. The precise localization of this compound within cells determines its specific biological effects .
Preparation Methods
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using reagents like ammonia or amines under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-1H-pyrrolo[2,3-b]pyridin-6-amine.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and amino substitutions, making it less reactive in certain chemical reactions.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: The amino group is positioned differently, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYMEQGRDQCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696645 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-55-5 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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